1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea
Description
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-4-6-15(7-5-12)21-11-14(9-16(21)22)20-17(23)19-13-3-2-8-18-10-13/h2-8,10,14H,9,11H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKUEHFLKIXMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea, a compound characterized by its unique structural features including a pyrrolidine ring, a pyridine moiety, and a urea functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.4 g/mol. Its structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₄O₃ |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 894018-17-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The sulfonamide group present in related compounds has been shown to inhibit enzyme activity by occupying active sites, which may also be applicable to this urea derivative .
Anticancer Properties
Research has indicated that derivatives of pyrrolidine and pyridine exhibit significant anticancer activities. For instance, studies have shown that compounds structurally related to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes a study where similar pyridine derivatives demonstrated IC50 values in the nanomolar range against specific cancer types .
Anti-inflammatory Effects
Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that compounds with similar structures could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells . This suggests that this compound may possess similar anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented, with several exhibiting moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, the structural similarity to known antimicrobial agents suggests potential efficacy in this area .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of pyridine derivatives, researchers synthesized a series of compounds including variations of urea linked to pyrrolidine rings. One derivative demonstrated an IC50 value of 50 nM against breast cancer cell lines, indicating potent anticancer activity . This highlights the potential for structural modifications to enhance efficacy.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of pyrrolidine derivatives revealed that specific compounds could inhibit neutrophil migration induced by IL-8 with IC50 values as low as 10 nM. This suggests that similar mechanisms may be applicable to this compound, warranting further exploration .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrrolidine and pyridine exhibit significant anticancer activities. For instance, compounds structurally related to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable study reported that similar pyridine derivatives achieved IC50 values in the nanomolar range against specific cancer types, suggesting strong potential for therapeutic development .
Anti-inflammatory Effects
Pyrrolidine derivatives have been evaluated for their anti-inflammatory properties. In vitro assays have shown that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated immune cells. This suggests that this compound may possess comparable anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented, with several exhibiting moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarity to known antimicrobial agents indicates potential efficacy in this area .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyridine derivatives synthesized a series of compounds, including variations of urea linked to pyrrolidine rings. One derivative demonstrated an IC50 value of 50 nM against breast cancer cell lines, indicating potent anticancer activity. This highlights the potential for structural modifications to enhance efficacy .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of pyrrolidine derivatives revealed that specific compounds could inhibit neutrophil migration induced by IL-8 with IC50 values as low as 10 nM. This suggests that similar mechanisms may be applicable to this compound, warranting further exploration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Oxadiazole Cores
The oxadiazole derivatives 1a and 1b () share structural similarities with the target compound, including:
- Pyrrolidine/pyrrolidinone backbone: Both classes utilize a pyrrolidine ring, but the target compound incorporates a 5-oxo group (pyrrolidinone), enhancing hydrogen-bonding capacity.
- Aromatic substituents : The target compound’s p-tolyl group is analogous to the phenylethyl substituents in 1a/1b , though the latter feature extended alkyl chains that may alter lipophilicity.
- Heterocyclic moieties: The pyridin-3-yl group in the target compound is replaced with a 4-pyridyl-linked oxadiazole in 1a/1b, which likely impacts binding selectivity (e.g., oxadiazoles are known for metabolic stability but may reduce solubility compared to urea) .
Table 1: Structural Comparison
Urea-Based Analogues
The urea derivative 15a () highlights critical differences:
- Substituent effects : The 3-nitrophenyl and methoxyphenyl groups in 15a introduce strong electron-withdrawing and donating properties, contrasting with the target compound’s p-tolyl (electron-donating) group. Such differences could modulate target affinity and metabolic stability .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea?
The synthesis of urea derivatives like this compound typically involves coupling an isocyanate with an amine-containing intermediate. For example, a general procedure involves reacting an arylisocyanate with aniline derivatives in tetrahydrofuran (THF) under ambient conditions, followed by purification via flash chromatography using hexane/ethyl acetate gradients . Specific to pyrrolidin-3-yl scaffolds, multi-step protocols may include cyclization reactions to form the 5-oxo-pyrrolidine core, followed by urea bond formation. Structural confirmation often relies on HRMS (+ESI) for molecular weight validation, as demonstrated in analogous pyrrolidinone syntheses .
Q. How is the structural identity of this compound confirmed in academic research?
High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and formula. For instance, HRMS (+ESI) with calculated and observed m/z values (e.g., 523.3357 vs. 523.3351) confirms the integrity of structurally related pyrrolidinone-urea hybrids . Additionally, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) can resolve the urea linkage, pyridinyl substituents, and stereochemistry of the pyrrolidin-3-yl moiety. Crystallographic data from analogous urea compounds (e.g., PDB IDs 4XNW, 4XNV) provide reference frameworks for validating binding conformations .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound?
Kinase inhibition assays using recombinant enzymes (e.g., TRKA kinase) are standard. Competitive binding assays with ATP analogs or fluorescence-based phosphorylation assays (e.g., ADP-Glo™) can quantify IC50 values. For example, structurally similar TRKA inhibitors were evaluated using enzymatic activity measurements and cellular proliferation assays in cancer cell lines . Dose-response studies (0.1–10 µM) with controls like MRS2500 or BPTU (known antagonists) help contextualize potency .
Q. How can computational modeling predict the binding affinity of this urea derivative to target proteins?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) into crystal structures of target proteins (e.g., PDB: 4XNW) can simulate ligand-receptor interactions. Free energy perturbation (FEP) or molecular dynamics (MD) simulations assess binding stability and key residues (e.g., hydrogen bonds between urea carbonyl and kinase active sites). For allosteric antagonists like BPTU, computational studies have mapped hydrophobic pockets and π-π stacking interactions with pyridinyl groups, which may guide optimization of this compound .
Q. How should researchers address contradictions in reported biological activity data for urea-based kinase inhibitors?
Discrepancies in inhibitory potency (e.g., varying IC50 across studies) may arise from assay conditions (e.g., ATP concentration, pH) or cellular context. To resolve these:
Q. What strategies improve the solubility and bioavailability of pyrrolidinone-urea derivatives?
Structural modifications such as:
- Introducing hydrophilic groups (e.g., morpholinoethoxy, pyridinyl) to enhance aqueous solubility.
- Prodrug approaches (e.g., esterification of hydroxyl groups).
- Nanoformulation using siliceous mesocellular foam (MCF) carriers, as demonstrated for pyridinyl-urea functionalized materials .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
Q. How can researchers mitigate synthetic challenges in pyrrolidin-3-yl scaffold formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
